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Compound of Interest

Compound Name: NUC-7738

Cat. No.: B10854762

A ProTide-Enhanced Nucleoside Analogue for
Oncology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, mechanism
of action, and clinical evaluation of NUC-7738, a novel ProTide-enhanced nucleoside analogue
of 3'-deoxyadenosine (cordycepin).

Introduction: Overcoming the Limitations of
Cordycepin

Cordycepin, a naturally occurring nucleoside analogue isolated from the fungus Cordyceps
sinensis, has long been recognized for its potent in vitro anti-cancer properties.[1] However, its
clinical development has been impeded by significant pharmacological drawbacks. These
include rapid degradation by the enzyme adenosine deaminase (ADA), poor cellular uptake
due to reliance on the human equilibrative nucleoside transporter 1 (hENT1), and a requisite
intracellular phosphorylation cascade for activation, which can be a point of resistance.[2][3]

NUC-7738 was developed by NuCana using their proprietary ProTide technology to bypass
these resistance mechanisms.[1][4] This technology masks the phosphate group of the
nucleotide with a phosphoramidate moiety, creating a prodrug that is resistant to degradation
and can readily diffuse across cell membranes, independent of nucleoside transporters.[5][6]
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Discovery and Synthesis

NUC-7738 is a 5'-aryloxy phosphoramidate prodrug of 3'-deoxyadenosine.[2][7] The ProTide
technology involves the chemical addition of a protective phosphoramidate cap to the parent
nucleoside.[5][8] This modification renders NUC-7738 resistant to deamination by ADA and
facilitates its entry into cancer cells.[5]

Mechanism of Action

Once inside the cell, the ProTide moiety of NUC-7738 is cleaved by the intracellular
phosphoramidase, histidine triad nucleotide-binding protein 1 (HINT1), to release the pre-
activated monophosphate form of 3'-deoxyadenosine, 3'-dAMP.[5][8] This circumvents the need
for the initial and often rate-limiting phosphorylation step by adenosine kinase. 3'-dAMP is then
further phosphorylated to the active triphosphate metabolite, 3'-deoxyadenosine triphosphate
(3'-dATP).[2]

The primary mechanisms of action of 3'-dATP include:

e Inhibition of RNA Polyadenylation: 3'-dATP acts as a chain terminator during RNA synthesis,
leading to the disruption of RNA polyadenylation.[9][10] This profoundly impacts gene
expression in cancer cells.[9]

¢ Induction of Apoptosis: NUC-7738 has been shown to be an effective proapoptotic agent in
cancer cells.[5]

e Modulation of the NF-kB Pathway: NUC-7738 has demonstrated effects on the NF-kB
signaling pathway, a key regulator of inflammation, cell survival, and proliferation.[5]
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Preclinical and Clinical Development
In Vitro Cytotoxicity

NUC-7738 has demonstrated significantly greater potency compared to its parent compound,

3'-deoxyadenosine, across a range of cancer cell lines.
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NUC-7738 IC50 3'-deoxyadenosine

Cell Line Cancer Type
(uM) IC50 (uM)
Hematological
Malignancies
CCRF-CEM Leukemia <30 -
HL-60 Leukemia <30 -
KG-1 Leukemia <30 -
MOLT-4 Leukemia <30 -
K562 Leukemia <30 -
MV4-11 Leukemia <30 -
THP-1 Leukemia <30 -
HEL92 Leukemia <30 -
NCI-H929 Multiple Myeloma <30 -
RPMI-8226 Multiple Myeloma <30 -
Jurkat T-cell Leukemia <30 -
Mantle Cell
7138 <30 -
Lymphoma
RL B-cell Lymphoma <30 -
Solid Tumors
HAP1 - 18.8 (mean) 137.8 (mean)
) >40-fold more
Tera-1 Teratocarcinoma N -
sensitive to NUC-7738
786-0 Renal 13 -
Hepatocellular
HepG2 ] <30 -
Carcinoma
MCF-7 Breast <30 -
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Bx-PC-3 Pancreatic <30 -
HT29 Colorectal <30 -
MIA PaCa-2 Pancreatic <30 -
SW620 Colorectal <30 -

Data sourced from
multiple in vitro
studies.[2][7]

Preclinical Toxicology

Preclinical toxicology studies were conducted in beagle dogs. NUC-7738 was administered
intravenously for 5 consecutive days followed by a 2-day rest, for 4 weeks. The highest non-
severely toxic dose (HNSTD) was determined to be 10 mg/kg/day.[11]

Parameter Value at HNSTD (10 mg/kg/day)
NUC-7738

Mean AUC(0-t) 638 ng/h/mL

Mean Cmax 1,560 ng/mL

3'-deoxyinosine (metabolite)

Mean AUC(0-t) Generally comparable to NUC-7738

Mean Cmax Consistently lower than NUC-7738

Pharmacokinetic Parameters

Median Tmax 0.25 hours post-infusion
Mean Plasma Clearance (CI) 14,700-32,000 ml/h/kg
Mean Distribution Volume (Vss) 7,320-21,100 ml/kg
Mean Elimination Half-life (t¥2) 0.22—0.46 hours

Data from a preclinical toxicology study in

beagle dogs.[11]
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Clinical Trials

NUC-7738 is being evaluated in the NuTide:701 clinical trial, a Phase I/Il study in patients with
advanced solid tumors or lymphoma.[12][13][14] Early results from the Phase | portion of the
study have shown that NUC-7738 is well-tolerated and demonstrates encouraging signs of
anti-cancer activity.[1]

Pharmacokinetic analysis from the trial revealed a predictable plasma profile with a dose-
proportional increase in Cmax and AUC.[5] High and durable intracellular levels of the active
metabolite, 3'-dATP, were observed in peripheral blood mononuclear cells (PBMCs).[5]

The Phase Il part of the study is further evaluating NUC-7738 as a monotherapy and in
combination with the PD-1 inhibitor pembrolizumab in patients with melanoma.[12][14]
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Experimental Protocols
Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of NUC-7738.
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o Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them
to adhere overnight.

o Compound Treatment: Treat the cells with various concentrations of NUC-7738 or 3'-
deoxyadenosine for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-
only controls.

o MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

o Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g.,
DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

o Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm
using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the untreated control and
determine the IC50 values using non-linear regression analysis.

NF-kB Nuclear Translocation Assay (Western Blot)

This protocol is used to assess the effect of NUC-7738 on the nuclear translocation of the NF-
KB p65 subunit.

e Cell Treatment: Treat cells with NUC-7738 for the desired time.

o Cell Lysis and Fractionation: Harvest the cells and perform nuclear and cytoplasmic
fractionation using a commercially available kit or a standard protocol.

» Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic
extracts using a protein assay (e.g., BCA assay).

o SDS-PAGE and Western Blotting:

o Separate equal amounts of protein from the nuclear and cytoplasmic fractions by SDS-
polyacrylamide gel electrophoresis (SDS-PAGE).

o Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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o Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
o Incubate the membrane with a primary antibody specific for the NF-kB p65 subunit.

o Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated
secondary antibody.

o Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate
and an imaging system.

» Analysis: Analyze the band intensities to determine the relative amounts of NF-kB p65 in the
nuclear and cytoplasmic fractions. Use loading controls (e.g., Lamin B1 for the nuclear
fraction and GAPDH for the cytoplasmic fraction) to normalize the data.

RNA Sequencing

This protocol outlines the general steps for transcriptomic analysis to elucidate the mechanism
of action of NUC-7738.

o Cell Treatment and RNA Extraction: Treat cells with NUC-7738 and extract total RNA using a
suitable kit.

o Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically
involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter
ligation.

e Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform
(e.g., lllumina).

e Data Analysis:
o Perform quality control checks on the raw sequencing reads.
o Align the reads to a reference genome.

o Quantify gene expression levels.
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o Perform differential gene expression analysis to identify genes that are up- or down-
regulated upon NUC-7738 treatment.

o Conduct pathway analysis (e.g., Gene Set Enrichment Analysis - GSEA) to identify
signaling pathways that are significantly affected.

Conclusion

NUC-7738 represents a promising advancement in nucleoside analogue therapy. By utilizing
the ProTide technology, it successfully overcomes the inherent limitations of its parent
compound, cordycepin. Its uniqgue mechanism of action, involving the disruption of RNA
polyadenylation and modulation of key signaling pathways like NF-kB, provides a strong
rationale for its continued clinical development in a range of solid and hematological
malignancies. The ongoing NuTide:701 clinical trial will provide further insights into the safety
and efficacy of NUC-7738, both as a monotherapy and in combination with other anti-cancer
agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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